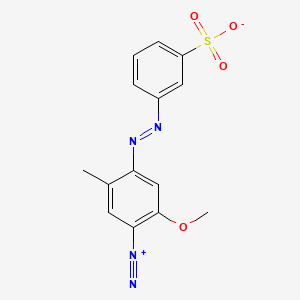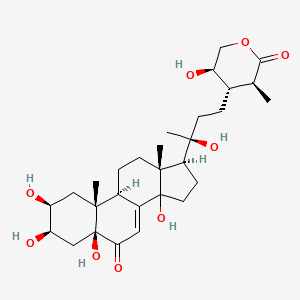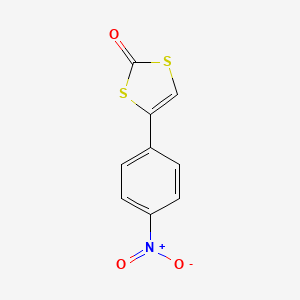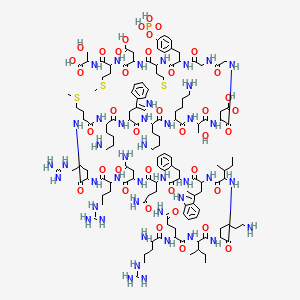
H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Ser-Asp-Gly-Gly-Tyr(PO3H2)-Met-Asp-Met-Ser-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
740 Y-P, also known as 740YPDGFR, is a cell-permeable phosphopeptide activator of phosphoinositide 3-kinases. This compound is known for its ability to bind with high affinity to the p85 subunit of the enzyme, thereby activating the phosphoinositide 3-kinase pathway. This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
740 Y-P is synthesized through a series of peptide synthesis steps. The compound contains an amino acid sequence derived from the Antennapedia protein, which acts as a cell-penetrating sequence, followed by a sequence from the platelet-derived growth factor receptor that is recognized by the SH2 domain of phosphoinositide 3-kinases .
Industrial Production Methods
Industrial production of 740 Y-P involves solid-phase peptide synthesis, where the peptide is assembled step-by-step on a solid support. The process includes the coupling of protected amino acids, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
740 Y-P primarily undergoes phosphorylation reactions due to its phosphopeptide nature. It can also participate in binding interactions with proteins containing SH2 domains .
Common Reagents and Conditions
Phosphorylation: The compound is phosphorylated using specific kinases under physiological conditions.
Binding Interactions: It binds to proteins containing SH2 domains, such as the p85 subunit of phosphoinositide 3-kinases, under cellular conditions.
Major Products Formed
The major product formed from the interaction of 740 Y-P with phosphoinositide 3-kinases is the activated enzyme complex, which subsequently triggers downstream signaling pathways involved in cell survival and proliferation .
Wissenschaftliche Forschungsanwendungen
740 Y-P has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the activation of phosphoinositide 3-kinases and their downstream signaling pathways.
Biology: Employed in cell biology to investigate the role of phosphoinositide 3-kinases in cell growth, proliferation, and survival.
Wirkmechanismus
740 Y-P exerts its effects by binding to the SH2 domains of the p85 subunit of phosphoinositide 3-kinases, leading to the activation of the enzyme. This activation triggers the phosphoinositide 3-kinase pathway, which involves the phosphorylation of downstream targets such as protein kinase B and mammalian target of rapamycin. These downstream targets play key roles in regulating cell growth, proliferation, and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Wortmannin: A potent inhibitor of phosphoinositide 3-kinases, used to study the inhibition of the pathway.
LY294002: Another inhibitor of phosphoinositide 3-kinases, commonly used in research to block the pathway.
Uniqueness of 740 Y-P
Unlike inhibitors such as Wortmannin and LY294002, 740 Y-P is an activator of phosphoinositide 3-kinases. This unique property makes it valuable for studying the activation and regulation of the phosphoinositide 3-kinase pathway, providing insights into the mechanisms of cell growth and survival .
Eigenschaften
Molekularformel |
C141H222N43O39PS3 |
|---|---|
Molekulargewicht |
3270.7 g/mol |
IUPAC-Name |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[1-[(1-carboxy-2-hydroxyethyl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C141H222N43O39PS3/c1-8-75(3)114(184-128(208)94(46-48-108(148)188)164-116(196)84(146)32-25-56-156-139(150)151)136(216)174-90(38-20-24-55-145)127(207)183-115(76(4)9-2)137(217)180-101(65-80-70-160-86-34-16-14-31-83(80)86)132(212)175-99(62-77-28-11-10-12-29-77)130(210)170-93(45-47-107(147)187)123(203)177-102(66-109(149)189)133(213)169-92(40-27-58-158-141(154)155)119(199)167-91(39-26-57-157-140(152)153)120(200)171-95(49-59-225-5)124(204)166-88(36-18-22-53-143)121(201)176-100(64-79-69-159-85-33-15-13-30-82(79)85)131(211)168-87(35-17-21-52-142)118(198)165-89(37-19-23-54-144)122(202)181-105(73-185)135(215)178-103(67-112(192)193)117(197)162-71-110(190)161-72-111(191)163-98(63-78-41-43-81(44-42-78)223-224(220,221)222)129(209)172-96(50-60-226-6)125(205)179-104(68-113(194)195)134(214)173-97(51-61-227-7)126(206)182-106(74-186)138(218)219/h10-16,28-31,33-34,41-44,69-70,75-76,84,87-106,114-115,159-160,185-186H,8-9,17-27,32,35-40,45-68,71-74,142-146H2,1-7H3,(H2,147,187)(H2,148,188)(H2,149,189)(H,161,190)(H,162,197)(H,163,191)(H,164,196)(H,165,198)(H,166,204)(H,167,199)(H,168,211)(H,169,213)(H,170,210)(H,171,200)(H,172,209)(H,173,214)(H,174,216)(H,175,212)(H,176,201)(H,177,203)(H,178,215)(H,179,205)(H,180,217)(H,181,202)(H,182,206)(H,183,207)(H,184,208)(H,192,193)(H,194,195)(H,218,219)(H4,150,151,156)(H4,152,153,157)(H4,154,155,158)(H2,220,221,222) |
InChI-Schlüssel |
XCGMILZGRGEWHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


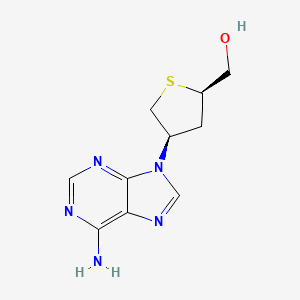
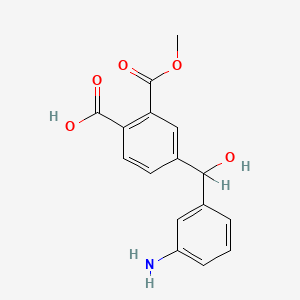
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
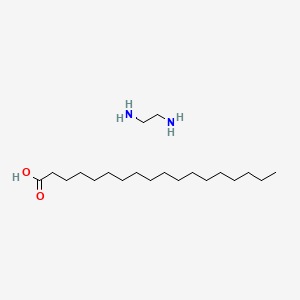
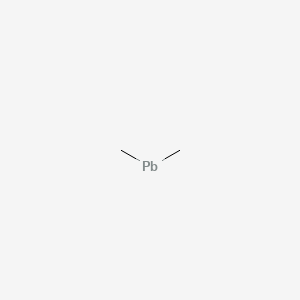

![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)
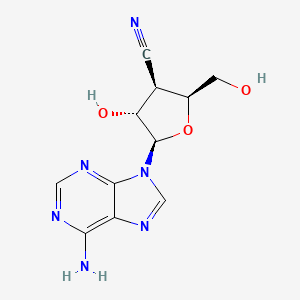
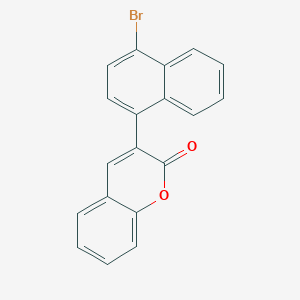
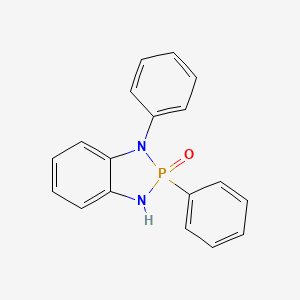
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
